6-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride is a heterocyclic compound that contains both bromine and sulfonyl chloride functional groups. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is the radical bromination of imidazo[1,2-a]pyridine, followed by sulfonylation using sulfonyl chloride reagents . The reaction conditions often include the use of radical initiators and solvents such as dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microchannel reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity . The process typically involves the diazotization of 3-aminopyridine followed by sulfonylation with thionyl chloride.
Chemical Reactions Analysis
Types of Reactions
6-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The sulfonyl chloride group can be reduced to sulfonamide or oxidized to sulfonic acid.
Coupling Reactions: It can participate in coupling reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Solvents: Dichloromethane, chloroform, and acetonitrile.
Catalysts: Palladium, copper, and other transition metals.
Major Products
Substituted Imidazo[1,2-a]pyridines: Formed through nucleophilic substitution.
Sulfonamides and Sulfonic Acids: Formed through reduction and oxidation reactions.
Scientific Research Applications
6-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of kinase inhibitors and other therapeutic agents.
Biological Studies: Employed in the study of enzyme inhibition and protein interactions.
Material Science: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 6-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride involves its interaction with specific molecular targets, such as kinases and enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This inhibition can affect various signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound, known for its broad spectrum of biological activities.
6-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride: Similar in structure but with a chlorine atom instead of bromine.
6-Fluoroimidazo[1,2-a]pyridine-3-sulfonyl chloride: Contains a fluorine atom, offering different reactivity and biological properties.
Uniqueness
6-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This property can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
6-bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2O2S/c8-5-1-2-6-10-3-7(11(6)4-5)14(9,12)13/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGPUQQZJPMLNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1Br)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.